molecular formula C5H14NO+ B1203964 Choline C-11 CAS No. 94793-58-5

Choline C-11

Cat. No.: B1203964
CAS No.: 94793-58-5
M. Wt: 103.17 g/mol
InChI Key: OEYIOHPDSNJKLS-BJUDXGSMSA-N
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Description

Choline C-11 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a radiolabeled form of choline, a vital nutrient involved in various biological processes. This compound is particularly significant in medical imaging for detecting and monitoring cancer, especially prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Choline C-11 involves the production of the radioactive isotope carbon-11, which is typically generated in a cyclotron. The carbon-11 is then incorporated into choline through a series of chemical reactions. One common method involves the reaction of carbon-11 labeled methyl iodide with dimethylaminoethanol under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the safety and efficacy of the radiopharmaceutical. The process involves the use of automated synthesis modules that handle the radioactive materials in a sterile environment. The final product is purified and tested for radiochemical purity before being used in clinical settings .

Chemical Reactions Analysis

Types of Reactions: Choline C-11 undergoes various chemical reactions, including phosphorylation, oxidation, and incorporation into phospholipids. The primary reaction is the phosphorylation of choline by choline kinase, resulting in the formation of phosphorylcholine .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Choline C-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a tracer in PET imaging to study metabolic pathways and biochemical processes.

Biology:

  • Helps in understanding cellular proliferation and membrane synthesis.

Medicine:

Industry:

Mechanism of Action

Choline C-11 is often compared with other radiolabeled choline derivatives, such as fluorine-18 labeled choline. While both compounds are used in PET imaging, this compound has a shorter half-life, which can be advantageous in certain clinical settings. Additionally, this compound provides better imaging contrast in specific types of cancer, such as prostate cancer .

Comparison with Similar Compounds

Choline C-11’s unique properties, such as its rapid uptake and incorporation into cell membranes, make it a valuable tool in medical imaging and research.

Properties

CAS No.

94793-58-5

Molecular Formula

C5H14NO+

Molecular Weight

103.17 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(111C)methylazanium

InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1

InChI Key

OEYIOHPDSNJKLS-BJUDXGSMSA-N

Isomeric SMILES

C[N+](C)([11CH3])CCO

SMILES

C[N+](C)(C)CCO

Canonical SMILES

C[N+](C)(C)CCO

94793-58-5

solubility

Soluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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